molecular formula C22H30N2O4 B12174869 methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate

methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate

Cat. No.: B12174869
M. Wt: 386.5 g/mol
InChI Key: GVWXFALHHOBWLY-UHFFFAOYSA-N
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Description

Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}glycinate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}glycinate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include cyclohexanone, isoquinoline derivatives, and glycine esters. Reaction conditions often involve the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain substituents with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.

Mechanism of Action

The mechanism by which methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique binding interactions, potentially enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinolin]-4’-yl derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.

    Isoquinoline derivatives: Compounds with the isoquinoline moiety are structurally related and may exhibit similar pharmacological activities.

    Glycine esters: These compounds share the glycine ester functional group, which can influence their reactivity and interactions with biological targets.

Uniqueness

Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}glycinate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 2-[(2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]acetate

InChI

InChI=1S/C22H30N2O4/c1-4-15(2)24-21(27)17-11-7-6-10-16(17)19(20(26)23-14-18(25)28-3)22(24)12-8-5-9-13-22/h6-7,10-11,15,19H,4-5,8-9,12-14H2,1-3H3,(H,23,26)

InChI Key

GVWXFALHHOBWLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC(=O)OC

Origin of Product

United States

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